(4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one
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Overview
Description
(4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one typically involves the condensation of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate using sodium acetate as a catalyst . This one-pot protocol is efficient and yields the desired pyrazole-pyrazol-3-one hybrid analogs .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce alkyl or aryl groups into the pyrazole ring.
Scientific Research Applications
(4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known pyrazole derivative used as an anti-inflammatory drug.
Sildenafil: Another pyrazole derivative used for treating erectile dysfunction.
Sulfaphenazole: A pyrazole-based antibiotic.
Uniqueness
What sets (4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one apart is its unique combination of a pyrazole ring with a trimethylpyrrole moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(4E)-5-methyl-2-phenyl-4-[(1,2,5-trimethylpyrrol-3-yl)methylidene]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-10-15(14(3)20(12)4)11-17-13(2)19-21(18(17)22)16-8-6-5-7-9-16/h5-11H,1-4H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUAFVMSMXSUPJ-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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